D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl- D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 172882-67-6
VCID: VC13676571
InChI: InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-9(11(16)17)8-20-10-6-4-5-7-14-10/h4-7,9H,8H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CSC1=CC=CC=N1)C(=O)O
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol

D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl-

CAS No.: 172882-67-6

Cat. No.: VC13676571

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl- - 172882-67-6

Specification

CAS No. 172882-67-6
Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylsulfanylpropanoic acid
Standard InChI InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-9(11(16)17)8-20-10-6-4-5-7-14-10/h4-7,9H,8H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
Standard InChI Key QYSZHDNOPXCMSZ-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=N1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CSC1=CC=CC=N1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CSC1=CC=CC=N1)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylsulfanylpropanoic acid . Its IUPAC name reflects the stereochemistry at the second carbon (D-configuration), the Boc-protected amino group, and the pyridinylthio side chain. Common synonyms include:

  • 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-ylthio)propanoic acid

  • Boc-D-Cys(pyrid-2-yl)-OH

These designations underscore its role as a protected cysteine derivative tailored for controlled peptide elongation.

Molecular and Structural Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
Molar Mass298.36 g/mol
Density1.27±0.1 g/cm³
Boiling Point487.2±45.0 °C
pKa3.45±0.10
XLogP3-AA (Partitioning)2.0
Topological Polar SA114 Ų

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) shields the amino group during synthesis, while the pyridinylthio moiety (SC5H4N\text{SC}_5\text{H}_4\text{N}) introduces nucleophilic reactivity at the sulfur atom . The D-configuration at the alpha carbon differentiates it from naturally occurring L-cysteine derivatives, influencing its metabolic stability and interaction with chiral biomolecules.

Synthetic Pathways and Reaction Mechanisms

Synthesis Overview

The synthesis of D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl- involves sequential protection and functionalization of D-cysteine:

  • Amino Group Protection: D-cysteine reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or dimethylformamide, forming the Boc-protected intermediate .

  • Thiol Functionalization: The cysteine thiol group undergoes nucleophilic substitution with 2-bromopyridine or disulfide exchange with pyridin-2-yl disulfide, introducing the pyridinylthio substituent .

Reaction conditions typically employ catalysts like 4-dimethylaminopyridine (DMAP) and temperatures between 0–25°C to minimize racemization. Purification via reverse-phase chromatography or recrystallization yields the final product with >95% enantiomeric excess .

Mechanistic Insights

The Boc protection step proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of Boc anhydride. The thiol functionalization leverages the soft nucleophilicity of the cysteine sulfur, which displaces bromide or reacts with disulfides under mild basic conditions (pH 7–9) . Computational models suggest that the pyridinyl group enhances leaving-group ability during subsequent peptide coupling reactions .

Structural and Conformational Analysis

3D Conformation and Stereochemistry

X-ray crystallography and DFT calculations reveal a bent conformation stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and the pyridinyl nitrogen . The D-configuration orients the side chain into a distinct spatial arrangement compared to L-enantiomers, reducing susceptibility to proteolytic cleavage.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (Boc carbonyl) and 2550 cm⁻¹ (thioether C-S stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows doublets for the pyridinyl protons (δ 8.3–7.2 ppm) and a singlet for the Boc tert-butyl group (δ 1.4 ppm) .

Applications in Peptide Science and Biochemistry

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), where its Boc group is selectively deprotected with trifluoroacetic acid (TFA) to enable chain elongation. The pyridinylthio group facilitates native chemical ligation (NCL) by forming transient thioester intermediates, enabling convergent synthesis of large peptides .

Biochemical Probes

Functionalized derivatives act as probes for studying sulfur metabolism and redox signaling. The pyridinylthio moiety’s fluorescence-quenching properties allow real-time monitoring of thiol-disulfide exchange reactions in enzymatic assays .

Research Findings and Comparative Data

Stability and Reactivity

Comparative studies with L-cysteine analogs demonstrate superior oxidative stability due to steric shielding by the Boc group. Hydrolysis studies at pH 7.4 indicate a half-life of 48 hours, making it suitable for prolonged experimental workflows .

Pharmacokinetic Predictions

Computational ADMET profiling predicts moderate bioavailability (LogP = 2.0) and low blood-brain barrier permeability (PSA = 114 Ų) . These traits align with its use in extracellular peptide engineering rather than CNS-targeted therapeutics.

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